

# GSK-J4 epigenetic modifier overview

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## Compound Focus: Gsk-J4

CAS No.: 1373423-53-0

Cat. No.: S007472

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## Core Characteristics of GSK-J4

The table below summarizes the fundamental pharmacological and chemical properties of **GSK-J4**.

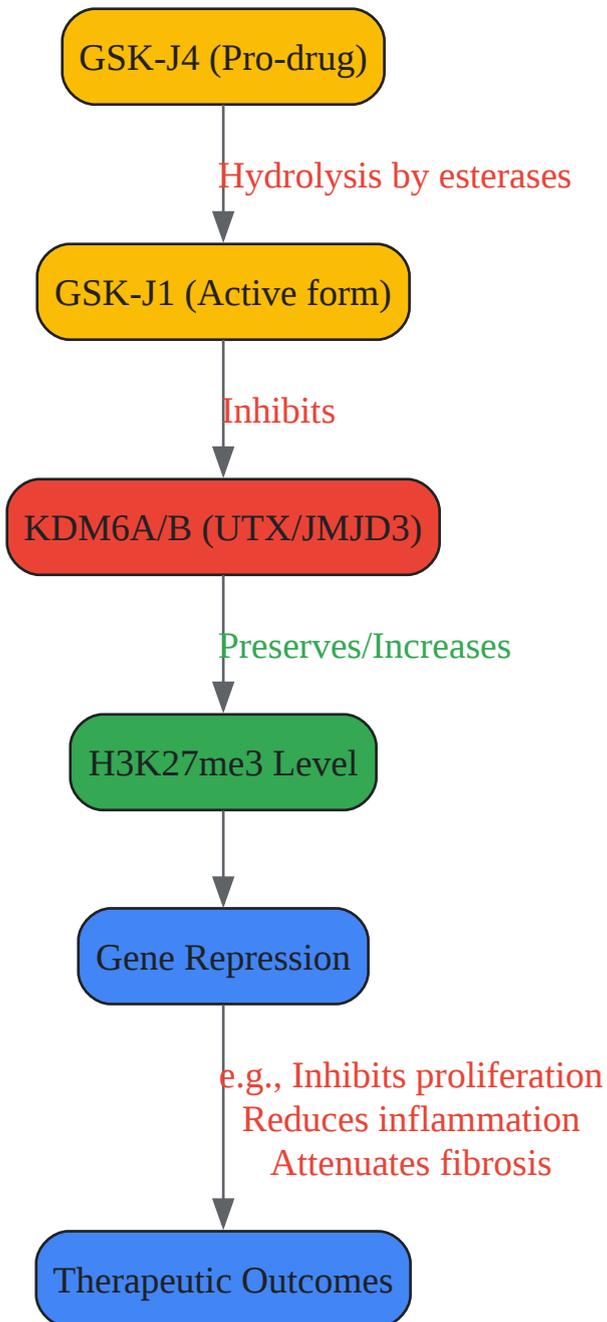
Property	Description
Primary Target	KDM6A (UTX) & KDM6B (JMJD3) H3K27 demethylases [1]
Mechanism of Action	Cell-permeable pro-drug of active metabolite GSK-J1; competitively inhibits demethylase activity by targeting enzyme's Fe <sup>2+</sup> and α-ketoglutarate co-factors [1]
Result of Inhibition	Increases global cellular levels of repressive H3K27me3 histone mark, leading to transcriptional repression of target genes [2] [3] [1]
Key Technical Note	<i>In vitro</i> studies often use the active form, GSK-J1; for cell-based assays, GSK-J4 is used and hydrolyzed intracellularly by esterases to GSK-J1 [1]

## Therapeutic Applications & Experimental Evidence

Preclinical research indicates **GSK-J4**'s potential across various diseases. The table below summarizes key findings and the implicated mechanisms.

Disease Area	Key Experimental Findings	Proposed Mechanism of Action
<b>Oncology</b> [2] [3] [1]	Inhibits proliferation, induces apoptosis, blocks migration in glioma/AML cell lines & xenograft models; synergizes with chemotherapeutics [2] [3]	H3K27me3-mediated downregulation of oncogenic pathways (e.g., HOX genes in AML) & DNA replication/cell-cycle genes [3] [1]
<b>Autoimmune &amp; Inflammatory Diseases</b> [4] [5] [1]	Ameliorates disease in EAE (MS model) & inflammatory colitis; promotes tolerogenic dendritic cells and regulatory T cell function [4] [5]	Alters immune cell phenotype; in dendritic cells, enhances retinoic acid synthesis, promoting Treg stability/function [4] [5]
<b>Organ Fibrosis</b> [6] [7]	Attenuates tubulointerstitial fibrosis in CKD models; protects against cardiomyocyte injury in diabetic models [6] [7]	In kidney fibroblasts, suppresses fibrotic genes (e.g., Acta2) via H3K27me3; in heart, counters lipid toxicity & ferroptosis [6] [7]

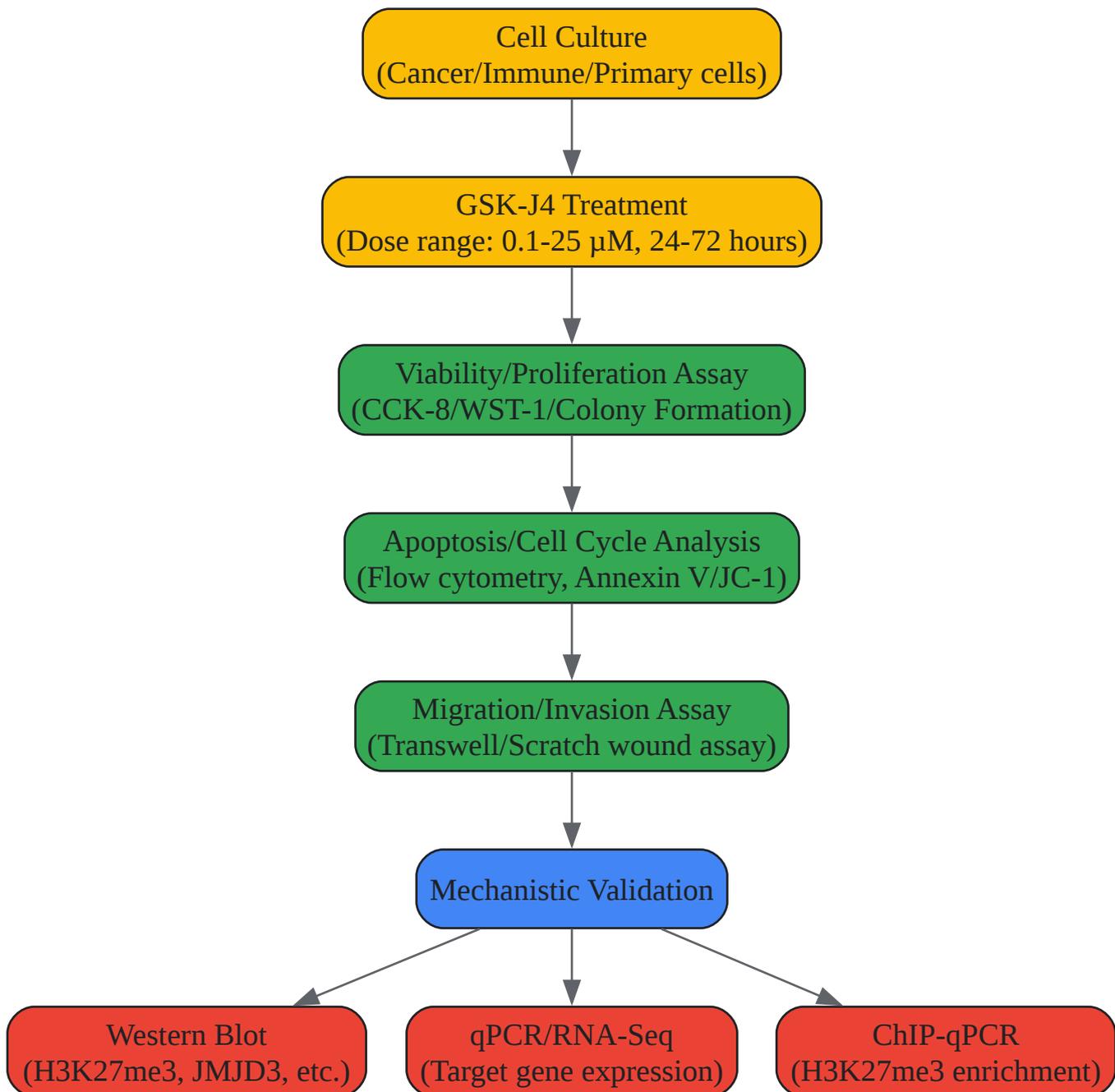
The following diagram illustrates the core mechanism of action of **GSK-J4** and its downstream consequences on gene expression, integrating its role across different disease contexts:



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## Key Experimental Protocols

The methodology for investigating **GSK-J4** typically involves standard cell biology and molecular techniques. The following workflow outlines a common structure for *in vitro* experiments:



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- **Cell Culture & Treatment:** Experiments use relevant cell lines (e.g., U87/U251 glioma, Kasumi-1 AML, primary immune cells). **GSK-J4** is typically dissolved in DMSO and used at concentrations ranging from **0.1 µM to 25 µM**, with treatment durations from **24 to 72 hours** [2] [3] [8].
- **Phenotypic Assays:**
  - **Viability/Proliferation:** Measured using colorimetric assays like **CCK-8 or WST-1**, or colony formation assays [2] [3].

- **Apoptosis/Cell Cycle:** Analyzed by **flow cytometry** using annexin V/PI staining, JC-1 staining (for mitochondrial potential), or DNA content analysis [2] [3].
- **Migration/Invasion:** Assessed via **Transwell assays** or **scratch wound migration assays** [2] [8].
- **Mechanistic Validation:**
  - **Target Engagement:** **Western Blot** is standard for confirming increased **H3K27me3** levels and reduced target protein expression (e.g., ACSL4 in cardiomyocytes) [6] [2].
  - **Gene Expression:** **qPCR** and **RNA-Sequencing (RNA-Seq)** identify differentially expressed genes and affected pathways (e.g., cell cycle, DNA replication) [6] [3] [7].
  - **Epigenetic Changes:** **Chromatin Immunoprecipitation (ChIP)-qPCR** validates direct H3K27me3 enrichment on specific gene promoters (e.g., HOX genes in AML) [3].

## Research Status and Practical Considerations

**GSK-J4** remains a **preclinical research tool** and has not yet advanced to clinical trials in humans [1]. Its primary value lies in validating the therapeutic potential of inhibiting KDM6A/B.

- **Critical Distinction:** **GSK-J4** is a **pro-drug**. Its active form, GSK-J1, is membrane-impermeable, hence **GSK-J4** is used for cell-based studies [1].
- **Specificity Note:** While selective for KDM6A/B, GSK-J1 shows 5-10-fold lower activity against KDM5B/C; results should be interpreted with this profile in mind, and GSK-J2/GSK-J5 are used as inactive controls [1].
- **In Vivo Models:** **GSK-J4** has shown efficacy in various mouse models, including xenograft tumors, experimental autoimmune encephalomyelitis (EAE), and dextran sulfate sodium (DSS)-induced colitis, typically administered via intraperitoneal injection [3] [4] [5].

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